molecular formula C13H17NO B1471283 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol CAS No. 1785224-16-9

1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol

Cat. No. B1471283
M. Wt: 203.28 g/mol
InChI Key: OCCKVIZJXUVOOS-UHFFFAOYSA-N
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Description

The compound “1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol” is a complex organic molecule. It contains an isoindoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The isoindoline group is attached to a cyclobutanol group via a methylene bridge .


Synthesis Analysis

The synthesis of isoindoline derivatives can be achieved by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides to quinone in the presence of suitable catalysts . These methods have also been adapted to give chiral derivatives .

Scientific Research Applications

Antimicrobial Activity of Schiff Base Ligands and Complexes

Research has demonstrated that Schiff base ligands containing cyclobutane and related structures exhibit antimicrobial activity against various microorganisms. For instance, Cukurovalı et al. (2002) synthesized Schiff base ligands with cyclobutane rings and investigated their antimicrobial activities. The findings suggest that certain complexes of these ligands show activity against specific microorganisms, highlighting the potential for similar compounds to be utilized in antimicrobial research Cukurovalı et al., 2002.

Photolytic Generation and Rearrangement of Carbene Structures

Another study by DeAngelo et al. (2019) focused on the photolytic generation and rearrangement of carbene structures derived from cyclobutanol precursors. This research could be relevant to understanding the reactivity and potential transformations of "1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol" under specific conditions, potentially leading to novel compounds with unique properties DeAngelo et al., 2019.

Synthesis and Applications in Organic Chemistry

Further insights come from studies on the synthesis of cyclobutane derivatives and their applications in organic chemistry. Wang et al. (2018) developed an atom-economic synthesis of cyclobuta[a]naphthalen-4-ols via a base-promoted [2 + 2] cycloaddition/1,6-nucleophilic addition cascade. This methodology demonstrates the versatility of cyclobutane derivatives in constructing complex organic frameworks, suggesting potential synthetic applications for related compounds Wang et al., 2018.

properties

IUPAC Name

1-(1,3-dihydroisoindol-2-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(6-3-7-13)10-14-8-11-4-1-2-5-12(11)9-14/h1-2,4-5,15H,3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCKVIZJXUVOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2CC3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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